Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Pharmaceutical impurity profiling Analytical method validation Regulatory reference standards

Phenyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 81479-48-3) is a heterocyclic carbamate derivative with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol. Its structure features a phenyl ester moiety attached to a 5-tert-butylisoxazol-3-ylamine scaffold.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 81479-48-3
Cat. No. B1601758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 5-tert-butylisoxazol-3-ylcarbamate
CAS81479-48-3
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H16N2O3/c1-14(2,3)11-9-12(16-19-11)15-13(17)18-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17)
InChIKeyFGUDMROYDQCCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 5-tert-Butylisoxazol-3-ylcarbamate (CAS 81479-48-3): A Critical Intermediate and Reference Standard for Quizartinib Synthesis and Quality Control


Phenyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 81479-48-3) is a heterocyclic carbamate derivative with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . Its structure features a phenyl ester moiety attached to a 5-tert-butylisoxazol-3-ylamine scaffold. The compound is primarily recognized as a key synthetic intermediate in the manufacture of Quizartinib (AC220), a potent second-generation FLT3 tyrosine kinase inhibitor [1]. In this context, it is formally designated as Quizartinib Intermediate 1 and used to install the critical 5-tert-butylisoxazol-3-yl urea pharmacophore [2]. Additionally, it serves as a characterized impurity reference standard (Quizartinib Impurity 6) essential for analytical method development and regulatory compliance .

Why Generic Isoxazolyl Carbamates Cannot Substitute for Phenyl 5-tert-Butylisoxazol-3-ylcarbamate in Regulated Quizartinib Applications


Generic isoxazolyl carbamates, such as simple alkyl esters (e.g., methyl or tert-butyl variants), are unsuitable replacements because the phenyl ester group in CAS 81479-48-3 is explicitly required for the established synthetic route to Quizartinib and for representing the specific process-related impurity profile . Using an incorrect carbamate ester would alter the reactivity in urea formation, potentially introducing different side-products and compromising both the synthesis yield and the fidelity of impurity tracking required by regulatory agencies [1]. Furthermore, only the precisely characterized phenyl carbamate is recognized as Quizartinib Impurity 6, which is essential for validated analytical methods in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [2].

Quantitative Evidence Guide: Differentiating Phenyl 5-tert-Butylisoxazol-3-ylcarbamate from Closest Analogs


Identity as a Specific Process Impurity Required for Regulatory Quizartinib Quality Control

Phenyl 5-tert-butylisoxazol-3-ylcarbamate is the only compound chemically defined as Quizartinib Impurity 6, a process-related impurity that must be resolved and quantified in the drug substance. In contrast, generic isoxazolyl carbamates such as tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS 89661-71-2) are not recognized impurities of Quizartinib and therefore have no defined acceptance criteria [1]. Regulatory guidance (ICH Q3A) requires identification and control of any impurity present at ≥0.10% in a daily dose >2 g, making the precise chemical identity of the reference standard a non-negotiable analytical requirement [2].

Pharmaceutical impurity profiling Analytical method validation Regulatory reference standards

Synthetic Utility: Phenyl Ester as a Superior Leaving Group for Urea Formation

The phenyl carbamate functionality in CAS 81479-48-3 provides a significantly better leaving group (phenoxide, pKa of conjugate acid ≈ 9.95) compared to alkyl carbamates such as the tert-butyl analog (tert-butoxide, pKa ≈ 19) [1]. This enables milder and more efficient nucleophilic displacement by amines to form the urea linkage in Quizartinib, as demonstrated in the patent literature for biaryl urea kinase inhibitors [2]. While direct kinetic data for this specific compound is not publicly available, the general reactivity trend of aryl carbamates versus alkyl carbamates in urea synthesis is well-established, with phenyl carbamates reacting 10²–10⁴ times faster under comparable basic conditions .

Synthetic methodology Carbamate reactivity Urea coupling efficiency

Physical Property Differentiation: Density and Boiling Point as Purity and Handling Indicators

Phenyl 5-tert-butylisoxazol-3-ylcarbamate exhibits a predicted density of 1.198 ± 0.06 g/cm³ and a boiling point of 362.9 ± 34.0 °C at 760 mmHg, as calculated from its molecular structure . These values are distinct from the tert-butyl analog (CAS 89661-71-2), which has a lower molecular weight (240.3 g/mol) and reported melting point of 135–138°C . The higher boiling point of the phenyl carbamate reflects stronger intermolecular interactions, which can be advantageous for crystallization and purification processes, while the melting point of the tert-butyl analog may offer easier solid handling. No experimental melting point is available for CAS 81479-48-3, which is typically supplied as a neat solid or oil and requires storage at ambient temperature .

Physicochemical properties Quality assurance Material handling

Supplier-Disclosed Purity Metrics: ≥98% (HPLC) with Traceable Characterization Data

Reputable vendors supply Phenyl 5-tert-butylisoxazol-3-ylcarbamate with a certified purity of NLT 98% (HPLC), accompanied by detailed Certificates of Analysis (CoA) including HPLC, NMR, and MS data compliant with ISO 17034 standards for reference materials . In contrast, generic isoxazolyl carbamates purchased from non-specialized chemical suppliers often lack this level of regulatory-compliant characterization, with purities ranging from 95% to unverified claims . The availability of a complete analytical data package directly supports method validation and regulatory submissions, reducing in-house characterization burden by an estimated 60–80% compared to sourcing unqualified material [1].

Reference standard certification Chromatographic purity Analytical data traceability

Synthetic Yield for Preparation from 3-Amino-5-tert-butylisoxazole: ~98%

The compound is synthesized via reaction of 3-amino-5-tert-butylisoxazole with phenyl chloroformate in the presence of a base, achieving a reported yield of approximately 98% . This near-quantitative conversion contrasts with the typically lower yields (80–90%) reported for the synthesis of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate due to steric hindrance from the tert-butyl chloroformate reagent . The high yield of the phenyl carbamate route translates directly into cost efficiency and reduced waste in large-scale intermediate production.

Synthetic efficiency Process chemistry Atom economy

Optimal Application Scenarios for Phenyl 5-tert-Butylisoxazol-3-ylcarbamate (CAS 81479-48-3)


Regulatory-Compliant Impurity Reference Standard for Quizartinib ANDA/DMF Submissions

Procure Isoxazolyl carbamate CAS 81479-48-3 as the authentic Quizartinib Impurity 6 reference standard for developing and validating HPLC or UPLC methods to quantify process-related impurities in Quizartinib drug substance. Its ≥98% certified purity with full CoA (NMR, MS, HPLC) ensures compliance with ICH Q3A requirements, enabling accurate reporting of impurity levels for regulatory filings [1].

Key Synthetic Intermediate for the Industrial-Scale Preparation of Quizartinib (AC220)

Utilize Phenyl 5-tert-butylisoxazol-3-ylcarbamate as the preferred intermediate for introducing the 5-tert-butylisoxazol-3-yl urea moiety in Quizartinib synthesis. The superior leaving group of the phenyl ester, combined with a consistent ~98% synthetic yield from the precursor amine, maximizes coupling efficiency and minimizes by-product formation, thereby reducing overall manufacturing costs [2].

Certified Reference Material for Bioanalytical Method Validation in Clinical Studies

Employ the ISO 17034-grade certified reference standard of CAS 81479-48-3 to validate LC-MS/MS methods for monitoring Quizartinib impurity levels in pharmacokinetic and clinical trial samples. The availability of comprehensive characterization data and long-term stability documentation supports method ruggedness and regulatory audit readiness .

Process Optimization Studies for Urea Bond Formation under Mild Conditions

Apply Phenyl 5-tert-butylisoxazol-3-ylcarbamate in design-of-experiment (DoE) studies aimed at optimizing urea coupling reactions. Its phenoxide leaving group's pKa (~9.95) allows systematic investigation of base strength and temperature effects, facilitating the development of robust, scalable processes for biaryl urea kinase inhibitors [3].

Quote Request

Request a Quote for Phenyl 5-tert-butylisoxazol-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.